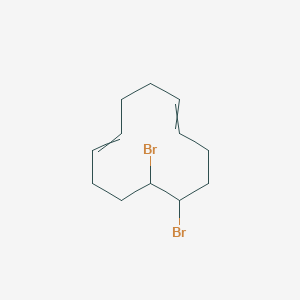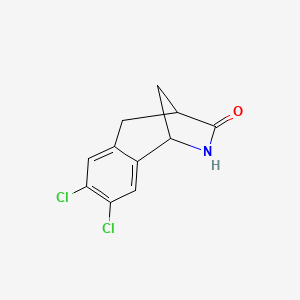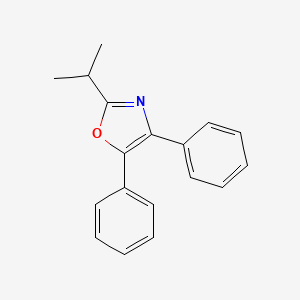
Oxazole, 2-(1-methylethyl)-4,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the reaction of aromatic aldehydes with p-tolylsulfonylmethyl isocyanide (TosMIC) in polar solvents . Additionally, oxazoles can be synthesized from arylacetylenes and α-amino acids using copper nitrate and iodine .
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the one-pot Van Leusen synthesis, which allows for high yields and purity. The use of ionic liquids as solvents in this method enables the recycling of solvents, making the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization reactions can be catalyzed by photoredox catalysts.
Reduction: Reduction reactions typically involve the use of hydride donors.
Substitution: Electrophilic aromatic substitution occurs at the C5 position, while nucleophilic aromatic substitution can occur at the C2 position.
Common Reagents and Conditions
Oxidation: Photoredox catalysts and oxygen sources such as PhIO.
Reduction: Hydride donors like sodium borohydride.
Substitution: Electrophilic reagents for aromatic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the substitution pattern .
Applications De Recherche Scientifique
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Incorporated into drug design for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. For instance, some oxazole compounds act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects . The exact mechanism can vary depending on the specific structure and substitution pattern of the oxazole derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazoline: Similar to oxazole but with a saturated nitrogen atom.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Thiazole: Contains a sulfur atom instead of oxygen.
Uniqueness
Oxazole, 2-(1-methylethyl)-4,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Propriétés
Numéro CAS |
95275-72-2 |
|---|---|
Formule moléculaire |
C18H17NO |
Poids moléculaire |
263.3 g/mol |
Nom IUPAC |
4,5-diphenyl-2-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C18H17NO/c1-13(2)18-19-16(14-9-5-3-6-10-14)17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3 |
Clé InChI |
VOJJNQHFDVLEFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
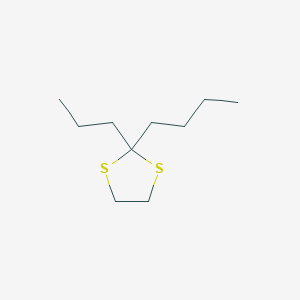

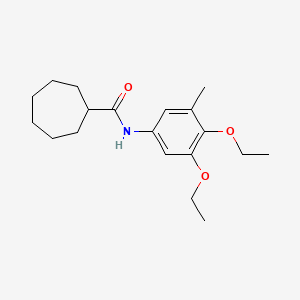
![Benzoic acid, 2-[[(phenylamino)thioxomethyl]amino]-, methyl ester](/img/structure/B14348984.png)
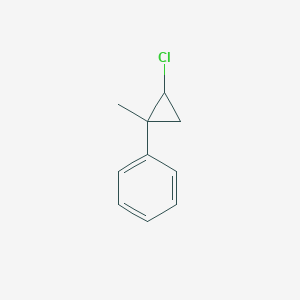
![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)

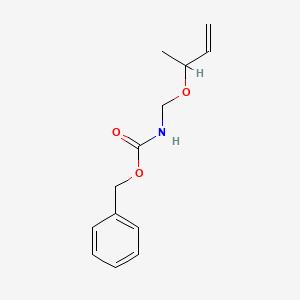
![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)
